tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate
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Overview
Description
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of carbamate and features a cyclopentyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The process may include steps such as:
Formation of the cyclopentyl intermediate: This involves the preparation of a cyclopentyl compound with the desired stereochemistry.
Introduction of the methylamino group: This step involves the substitution of a suitable leaving group with a methylamino group.
Coupling with tert-butyl carbamate: The final step involves the coupling of the cyclopentyl intermediate with tert-butyl carbamate under suitable reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Industry: In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
- tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Comparison: tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its hydroxylated counterparts.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
RCDRFLDIOBQXPQ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC |
Origin of Product |
United States |
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